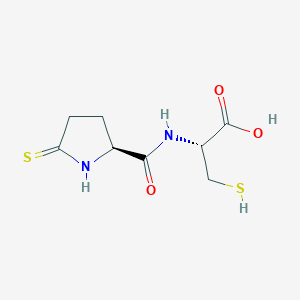

N-(5-Thioxo-L-prolyl)-L-cysteine

Description

N-(5-Thioxo-L-prolyl)-L-cysteine is a chemically modified dipeptide comprising L-cysteine conjugated to a 5-thioxo-L-proline moiety. The substitution of the oxygen atom in the proline ring’s 5-position with sulfur introduces a thioxo (C=S) group, distinguishing it from conventional proline derivatives like 5-oxo-L-proline. This structural modification likely enhances its reactivity and interaction with biological systems, particularly in thiol-mediated processes.

Properties

CAS No. |

148076-52-2 |

|---|---|

Molecular Formula |

C8H12N2O3S2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |

InChI Key |

GRRYKTAZNOFTOA-WHFBIAKZSA-N |

SMILES |

C1CC(=S)NC1C(=O)NC(CS)C(=O)O |

Isomeric SMILES |

C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C1CC(=S)NC1C(=O)NC(CS)C(=O)O |

Synonyms |

5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Thiol Group Criticality : The free thiol in N-Boc-L-Cys is essential for enzymatic amide bond formation, as its removal (e.g., in N-Boc-L-Ala) abolishes activity . This suggests that N-(5-Thioxo-L-prolyl)-L-cysteine’s thiol may similarly drive interactions with enzymes or receptors.

- Modification Impact: Acetylation (N-Acetyl-L-cysteine) reduces cysteine’s direct reactivity but enhances cell permeability and antioxidant capacity . In contrast, SA 96’s mercapto-propanoyl chain improves therapeutic specificity for rheumatoid arthritis .

Stability and Reactivity

- Isomerization Tendencies : Thiol-containing compounds like L-cysteine form isomers during reactions (e.g., with maleimides), which could influence this compound’s pharmacokinetics or material applications .

- Thiol vs. Thioester Reactivity : Unlike S-substituted derivatives (e.g., S-(4-methylbenzyl)-L-cysteine), free thiols in SA 96 and N-Boc-L-Cys enable direct redox interactions or metal chelation, critical for therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.